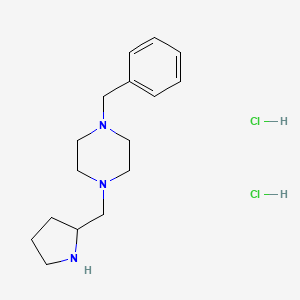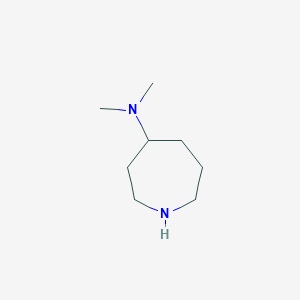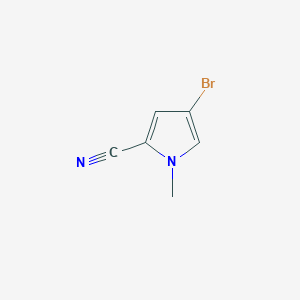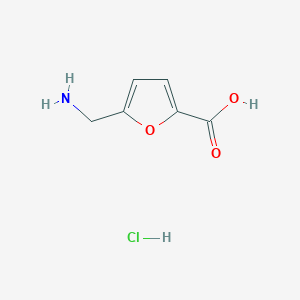
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride
Overview
Description
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride, also known as BPMPD, is a compound that belongs to the class of piperazine derivatives. It is an analytical reference material categorized as a piperazine . It has stimulant properties and is regulated as a Schedule I compound in the United States .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research for many years. Recent advances in the synthesis of piperazines focus on C–H functionalization . The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is 332.3 g/mol. The exact molecular structure can be found in various chemical databases .Chemical Reactions Analysis
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is involved in various chemical reactions. For instance, it has been reported that it participates in the Grignard reaction to give a-(1-benzy1-4-piperidy1)-diphenylmethanol .Physical And Chemical Properties Analysis
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a white solid . More detailed physical and chemical properties can be found in various chemical databases .Scientific Research Applications
Discovery and Therapeutic Applications
ACAT-1 Inhibitors for Treating Diseases : Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which exhibits selectivity over ACAT-2. The insertion of a piperazine unit enhanced aqueous solubility and oral absorption, suggesting its potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
G Protein-Biased Dopaminergics : Möller et al. (2017) explored the structural motifs of 1,4-disubstituted aromatic piperazines, which led to the development of high-affinity dopamine receptor partial agonists. These compounds demonstrated potential as novel therapeutics for psychiatric disorders due to their preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).
Anticonvulsant Agents : Rybka et al. (2017) synthesized a new series of pyrrolidine-2,5-dione derivatives, including those with 1,3-substituted piperazine units, showing potent anticonvulsant activity. This research highlights the potential of these compounds as antiepileptic drugs with better protective indices than well-known antiepileptic drugs (Rybka et al., 2017).
Antidiabetic Piperazine Derivatives : Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, with some showing a significant increase in insulin secretion independently of alpha2 adrenoceptor blockage. This suggests their utility in improving glucose tolerance without causing hypoglycemia or other side effects (Le Bihan et al., 1999).
Heterocyclic Carboxamides as Antipsychotic Agents : Norman et al. (1996) investigated heterocyclic analogues of a potential antipsychotic compound, leading to two derivatives with potent in vivo activities comparable to the parent compound. These findings contribute to the development of antipsychotic medications with reduced side effects (Norman et al., 1996).
Mechanism of Action
Safety and Hazards
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is used as reference materials for forensic laboratories. It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle . Adverse effects have been reported following its use including acute psychosis, renal toxicity, and seizures .
properties
IUPAC Name |
1-benzyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)13-18-9-11-19(12-10-18)14-16-7-4-8-17-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRHYPUEKYHTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)

![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)







![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)
